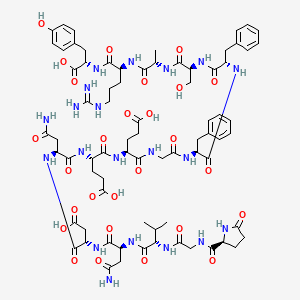
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is a complex organic compound that features a thiazole ring, a nitrophenyl group, and isotopic labeling with carbon-13 and nitrogen-15
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction conditions include stirring the mixture at room temperature for an extended period, usually around 18 hours . The isotopic labeling with carbon-13 and nitrogen-15 can be achieved by using isotopically enriched reagents during the synthesis process.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the thiazole ring can interact with biological macromolecules such as proteins and nucleic acids. The isotopic labeling allows for detailed tracking and analysis of the compound’s behavior in various systems.
類似化合物との比較
Similar Compounds
- N-(4-Methoxy-2-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)-4-(4-morpholinylsulfonyl)benzamide
Uniqueness
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N is unique due to its isotopic labeling, which allows for advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This labeling provides detailed insights into the compound’s structure, dynamics, and interactions, making it a valuable tool in scientific research.
特性
分子式 |
C11H9N3O4S |
|---|---|
分子量 |
282.25 g/mol |
IUPAC名 |
N-[4-methoxy-2-[oxido(oxo)(15N)(15N)azaniumyl]phenyl]-(413C)1,3-thiazole-4-(13C)carboxamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)/i9+1,11+1,14+1 |
InChIキー |
QDWVIJNDYCTAJO-GBJXMEQNSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)N[13C](=O)[13C]2=CSC=N2)[15N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3R,5S)-4-oxo-1-adamantyl]acetamide](/img/structure/B13828056.png)



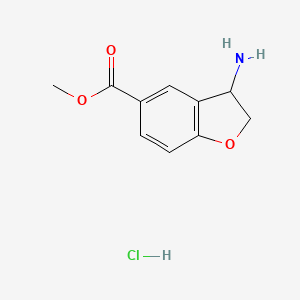
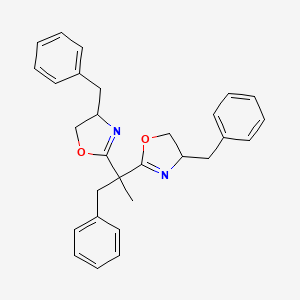

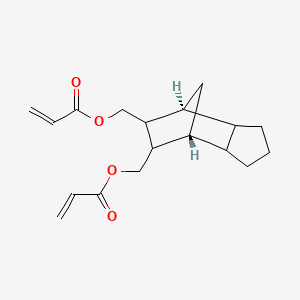
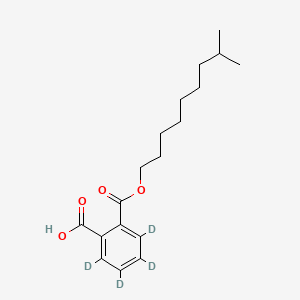
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)

![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
